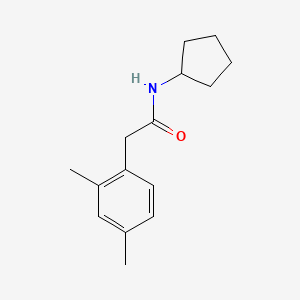
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide, commonly known as CPD, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential applications in the field of medicine and pharmacology. CPD is known to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of CPD is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. CPD has been found to enhance the activity of GABA receptors, which are known to have an inhibitory effect on the nervous system.
Biochemical and Physiological Effects
CPD has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CPD has also been found to reduce pain by modulating the activity of certain ion channels in the nervous system. In addition, CPD has been found to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPD is its ability to exhibit multiple pharmacological effects, making it a promising candidate for drug development. However, one of the limitations of CPD is its low solubility in water, which can make it difficult to administer in certain forms.
Orientations Futures
There are several future directions for research on CPD. One area of interest is the development of more efficient synthesis methods for CPD. Another area of interest is the study of CPD's potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Furthermore, research on CPD's potential use in the treatment of cancer is also an area of interest, as it has been found to exhibit cytotoxic effects on certain cancer cells.
Conclusion
In conclusion, CPD is a promising chemical compound that has been extensively studied for its potential applications in the field of medicine and pharmacology. It exhibits various biochemical and physiological effects, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various disorders.
Méthodes De Synthèse
CPD can be synthesized using a variety of methods, including the reaction of cyclopentylamine with 2,4-dimethylbenzoyl chloride in the presence of a base. Another method involves the reaction of cyclopentanone with 2,4-dimethylphenylhydrazine in the presence of acetic acid. Both methods yield CPD as a white crystalline solid.
Applications De Recherche Scientifique
CPD has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPD has also been studied for its potential use in the treatment of anxiety and depression.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-7-8-13(12(2)9-11)10-15(17)16-14-5-3-4-6-14/h7-9,14H,3-6,10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYOVLMNOWXVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5353160.png)
![N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353203.png)
![N-[(1S)-2,3-dihydro-1H-inden-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5353208.png)
![11-[3-(2-methoxyphenyl)-2-propen-1-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5353217.png)
![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![1,4,7,8,9-pentaphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5353237.png)
![5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353239.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)
